![molecular formula C15H16ClIN2O5Si B14382386 {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride CAS No. 89563-28-0](/img/structure/B14382386.png)
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is a chemical compound with the molecular formula C15H16IN2O5Si It is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and two nitro groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride typically involves the reaction of 3,5-dinitrophenol with trimethylsilyl chloride to form 3,5-dinitro-2-[(trimethylsilyl)oxy]phenol. This intermediate is then reacted with iodobenzene dichloride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Potential use in the study of enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the iodonium group makes it highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The nitro groups also play a role in stabilizing the intermediate species formed during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium chloride
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium bromide
- {3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodonium iodide
Uniqueness
{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both nitro and trimethylsilyl groups allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
89563-28-0 |
|---|---|
Formule moléculaire |
C15H16ClIN2O5Si |
Poids moléculaire |
494.74 g/mol |
Nom IUPAC |
(3,5-dinitro-2-trimethylsilyloxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C15H16IN2O5Si.ClH/c1-24(2,3)23-15-13(16-11-7-5-4-6-8-11)9-12(17(19)20)10-14(15)18(21)22;/h4-10H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CCTLXSSGLBZFOZ-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)OC1=C(C=C(C=C1[I+]C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
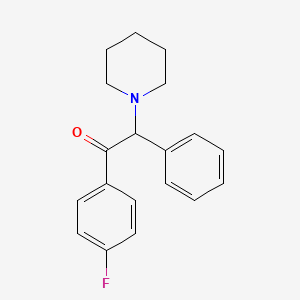
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
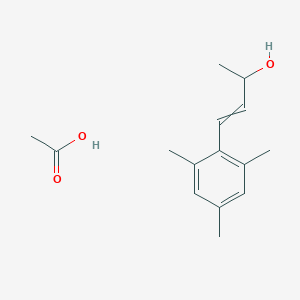
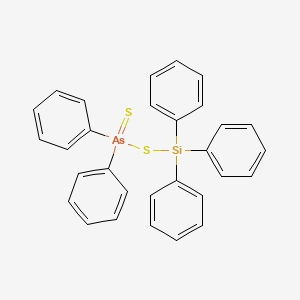

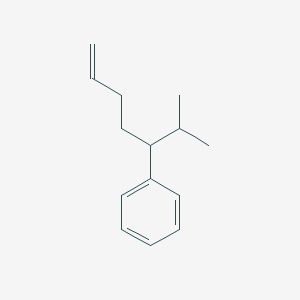
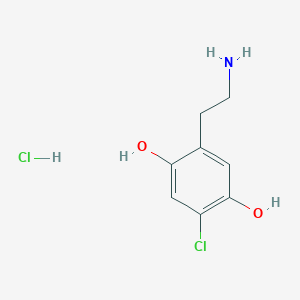
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
